1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
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Overview
Description
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorenyl group, an azetidine ring, and ester functionalities, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through the reaction of fluorene with formaldehyde and a suitable base, such as sodium hydroxide, to form 9-fluorenylmethanol.
Azetidine Ring Formation: The azetidine ring is synthesized by reacting an appropriate β-amino ester with a suitable electrophile, such as an alkyl halide, under basic conditions.
Esterification: The final step involves the esterification of the azetidine derivative with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidine ring can provide rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
- 1-(9H-fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate
- 1-(9H-fluoren-9-yl)methyl 3-(2-oxopropyl)azetidine-1-carboxylate
Uniqueness
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is unique due to its combination of a fluorenyl group and an azetidine ring with ester functionalities. This structure provides a balance of rigidity and flexibility, making it suitable for various synthetic and research applications. The presence of the fluorenyl group also imparts specific photophysical properties, which can be advantageous in materials science and photochemistry.
Properties
CAS No. |
2384852-47-3 |
---|---|
Molecular Formula |
C23H23NO5 |
Molecular Weight |
393.4 |
Purity |
95 |
Origin of Product |
United States |
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